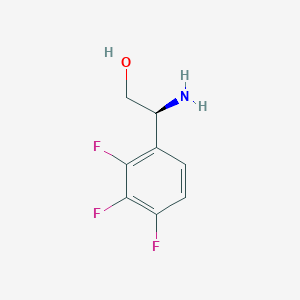
(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol is a chiral compound that contains an amino group and a trifluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of catalysts and solvents is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted trifluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol: A structural isomer with different substitution patterns on the phenyl ring.
2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol: Another structural isomer with different substitution patterns.
Uniqueness
(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol is unique due to its specific chiral configuration and trifluorophenyl substitution pattern. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2,3,4-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c9-5-2-1-4(6(12)3-13)7(10)8(5)11/h1-2,6,13H,3,12H2/t6-/m1/s1 |
InChI-Schlüssel |
ZOEZMOHRAWHLAH-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1[C@@H](CO)N)F)F)F |
Kanonische SMILES |
C1=CC(=C(C(=C1C(CO)N)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


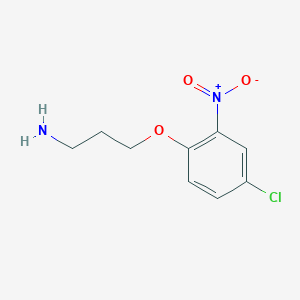
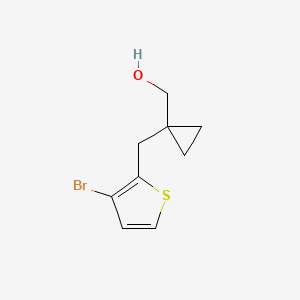
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
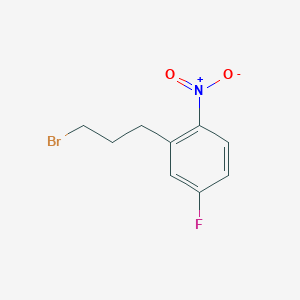
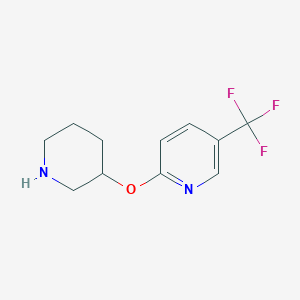
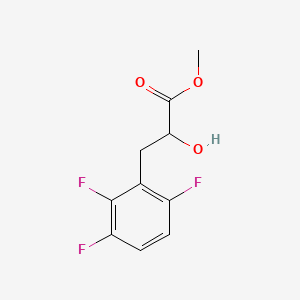

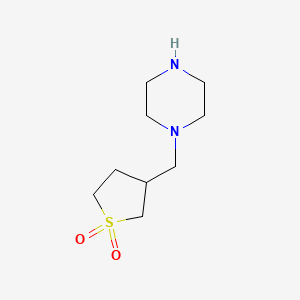
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
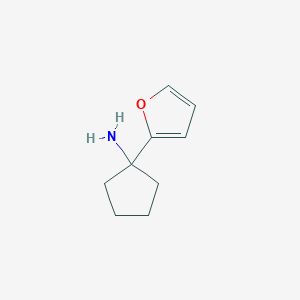

![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
